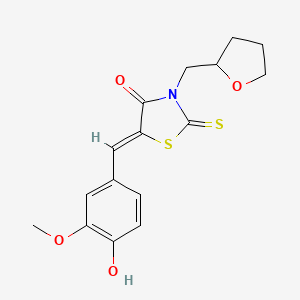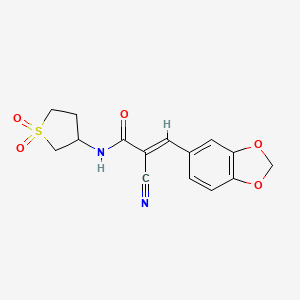![molecular formula C23H23N5O3S2 B11620676 3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11620676.png)
3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one は、化学、生物学、医学、および産業など、さまざまな分野で潜在的な用途を持つ複雑な有機分子です。チアゾリジン環、ピリドピリミジノンコア、およびピペラジン部分を含むその独特の構造により、科学研究の興味深い対象となっています。
準備方法
合成ルートと反応条件
3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one の合成は、通常、チアゾリジン環の形成、ピリドピリミジノンコアの構築、およびピペラジン部分の導入を含む、複数のステップを伴います。温度、溶媒、触媒などの特定の反応条件は、この化合物の合成を成功させるために不可欠です。
工業生産方法
この化合物の工業生産方法は、高収率と純度を確保するために合成ルートの最適化を伴う可能性があります。これには、連続フロー反応器の使用、高度な精製技術、および厳格な品質管理対策が含まれる場合があります。
化学反応の分析
反応の種類
3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one : は、次のものを含むさまざまな種類の化学反応を受けることができます。
酸化: この化合物は、特定の条件下で酸化されて、対応するスルホキシドまたはスルホンを生成することができます。
還元: 還元反応は、チオエーテルまたは他の還元された誘導体の生成につながる可能性があります。
置換: この化合物は、求核置換反応または求電子置換反応に参加することができ、さまざまな置換された誘導体の生成につながります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤(例:過酸化水素)、還元剤(例:水素化ホウ素ナトリウム)、およびさまざまな求核剤または求電子剤が含まれます。温度、溶媒、pHなどの反応条件は、これらの反応の結果を決定する上で重要な役割を果たします。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生成する可能性がありますが、置換反応はさまざまな置換された誘導体を生成することができます。
科学研究への応用
This compound : は、次のものを含む、いくつかの科学研究の用途があります。
化学: この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。
生物学: これは、生化学プローブとして、または新しい薬剤の開発のためのリード化合物として、可能性があります。
医学: この化合物の独自の構造は、特定の生物活性を与え、薬物開発の候補となっています。
産業: これは、新しい材料の開発、またはさまざまな産業プロセスにおける触媒として使用できます。
科学的研究の応用
3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one: has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a lead compound for the development of new drugs.
Medicine: The compound’s unique structure may confer specific biological activities, making it a candidate for drug development.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
作用機序
3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one の作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、酵素、受容体、または他のタンパク質に結合し、それらの活性を調節し、さまざまな生物学的効果をもたらす可能性があります。関与する正確な分子標的と経路は、その使用の特定の状況によって異なります。
類似の化合物との比較
類似の化合物
This compound に類似する化合物には、他のチアゾリジン誘導体、ピリドピリミジノン化合物、およびピペラジン含有分子が含まれます。
独自性
この化合物の独自性は、構造的特徴の組み合わせにあります。これは、他の類似の化合物に見られない特定の化学的および生物学的特性を与える可能性があります。これは、さらなる研究と開発のための貴重な対象となります。
類似化合物との比較
Similar Compounds
Similar compounds to 3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one include other thiazolidinone derivatives, pyridopyrimidinone compounds, and piperazine-containing molecules.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which may confer specific chemical and biological properties not found in other similar compounds. This makes it a valuable subject for further research and development.
特性
分子式 |
C23H23N5O3S2 |
|---|---|
分子量 |
481.6 g/mol |
IUPAC名 |
(5Z)-3-(furan-2-ylmethyl)-5-[[7-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H23N5O3S2/c1-15-5-6-19-24-20(26-9-7-25(2)8-10-26)17(21(29)27(19)13-15)12-18-22(30)28(23(32)33-18)14-16-4-3-11-31-16/h3-6,11-13H,7-10,14H2,1-2H3/b18-12- |
InChIキー |
ANCHOWIBKSYOKZ-PDGQHHTCSA-N |
異性体SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)N5CCN(CC5)C)C=C1 |
正規SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)N5CCN(CC5)C)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Ethyl 6-methyl 4-[(4-chloro-2-methylphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B11620618.png)
![2-Benzyl-3-methyl-1-{[3-(4-morpholinyl)propyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11620621.png)

![Methyl [3-(4-chlorophenyl)-5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]acetate](/img/structure/B11620626.png)
![Tetramethyl 9'-ethoxy-5',5'-dimethyl-6'-(2-thienylcarbonyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11620628.png)
![(5E)-5-[(3-bromo-4,5-diethoxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B11620633.png)
![methyl 4-[3-(furan-2-yl)-10-hexanoyl-1-hydroxy-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate](/img/structure/B11620635.png)
![1-benzyl-3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B11620642.png)
![3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11620651.png)
![3-{2-[2-(4-tert-butylphenoxy)ethoxy]ethyl}-2-(4-chlorophenyl)quinazolin-4(3H)-one](/img/structure/B11620665.png)
![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11620678.png)
![ethyl (2Z)-5-(4-chlorophenyl)-2-(4-methylbenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11620682.png)
![2-ethoxy-4-{(Z)-[2-(4-ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate](/img/structure/B11620685.png)
